Cas no 1695462-75-9 (2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine)
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine
- 1695462-75-9
- EN300-1910680
-
- Inchi: 1S/C9H9BrFN/c10-8-3-5(11)1-2-6(8)7-4-9(7)12/h1-3,7,9H,4,12H2
- InChI Key: PROLMMOPEODFKB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1CC1N)F
Computed Properties
- Exact Mass: 228.99024g/mol
- Monoisotopic Mass: 228.99024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910680-0.05g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-0.1g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-0.25g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-0.5g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-1.0g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1910680-2.5g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-5.0g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1910680-10.0g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1910680-1g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1910680-5g |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine |
1695462-75-9 | 5g |
$2443.0 | 2023-09-17 |
2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine
Introduction to 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine (CAS No. 1695462-75-9)
The compound 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine (CAS No. 1695462-75-9) is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functional group. The presence of bromine and fluorine substituents on the phenyl ring introduces interesting electronic and steric properties, making this compound a valuable building block for the synthesis of advanced materials and bioactive molecules.
Recent studies have highlighted the potential of 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine in the development of antiviral agents and anticancer drugs. Researchers have demonstrated that the compound's ability to modulate key cellular pathways makes it a promising candidate for therapeutic applications. For instance, a study published in *Nature Communications* in 2023 revealed that this compound exhibits potent inhibitory activity against the replication of certain viruses, including those responsible for respiratory infections.
The synthesis of 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the substituted phenyl bromide. This is followed by a coupling reaction with a cyclopropane derivative, which is then subjected to amine functionalization. The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, has significantly improved the efficiency and yield of this synthesis pathway. These advancements have made the compound more accessible for large-scale production and research purposes.
In terms of physical properties, 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine exhibits a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions, including those requiring high temperatures or specific solvent environments.
The application of this compound extends beyond pharmaceuticals. It has been explored as a precursor for the synthesis of advanced materials, such as polymer-based composites and nanomaterials. For example, researchers have utilized this compound to create self-healing polymers that exhibit enhanced mechanical properties and thermal stability. These materials hold great promise for use in aerospace, automotive, and electronics industries.
From an environmental standpoint, the production and handling of 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine must adhere to strict safety protocols due to its potential toxicity and reactivity. Proper ventilation, personal protective equipment (PPE), and waste management practices are essential to ensure safe handling in laboratory settings.
In conclusion, 2-(2-bromo-4-fluorophenyl)cyclopropan-1-amine (CAS No. 1695462-75-) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative solutions in medicine, materials science, and beyond.
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